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molecular formula C18H27NaO5S B3058202 Sodium dodecanoyloxybenzenesulfonate CAS No. 88380-00-1

Sodium dodecanoyloxybenzenesulfonate

Cat. No. B3058202
M. Wt: 378.5 g/mol
InChI Key: PEVPCUFZCODDGN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US06159919

Procedure details

One-hundred grams of sodium p-phenolsulfonate which was previously dehydrated was dispersed in 300 g of dimethylformamide (hereinafter simply referred to as "DMF"), and lauroyl chloride at 50° C. was added dropwise to the above mixture over a period of 30 minutes while stirring with a magnetic stirrer. After completing the dropwise addition, the components were allowed to react with one another for 3 hours. Thereafter, the DMF was distilled off at 100° C. under a reduced pressure of 0.5 to 1 mmHg. After rinsing the resulting mixture with acetone, recrystallization was carried out in a water/acetone solvent (molar ratio 1:1), to give sodium lauroyloxybenzenesulfonate (yield 85%).
Name
sodium p-phenolsulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6](O)=[CH:5][CH:4]=[C:3]([S:8]([O-:11])(=[O:10])=[O:9])[CH:2]=1.[Na+:12].[C:13](Cl)(=[O:25])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].CN(C)C=[O:30]>>[C:13]([O:25][C:4]1[CH:5]=[CH:6][CH:1]=[CH:2][C:3]=1[S:8]([O-:11])(=[O:10])=[O:9])(=[O:30])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].[Na+:12] |f:0.1,4.5|

Inputs

Step One
Name
sodium p-phenolsulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1O)S(=O)(=O)[O-].[Na+]
Name
Quantity
300 g
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
while stirring with a magnetic stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 50° C.
ADDITION
Type
ADDITION
Details
was added dropwise to the above mixture over a period of 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
the dropwise addition
CUSTOM
Type
CUSTOM
Details
to react with one another for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
Thereafter, the DMF was distilled off at 100° C. under a reduced pressure of 0.5 to 1 mmHg
WASH
Type
WASH
Details
After rinsing the resulting mixture
CUSTOM
Type
CUSTOM
Details
with acetone, recrystallization

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)(=O)OC1=C(C=CC=C1)S(=O)(=O)[O-].[Na+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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